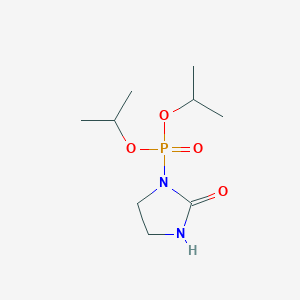![molecular formula C15H22N2OSi B14278770 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole CAS No. 139975-85-2](/img/structure/B14278770.png)
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Another method involves the reaction of a dicarbonyl compound with ammonium acetate and an aromatic aldehyde in the presence of a catalyst such as urea-ZnCl2. This reaction efficiently produces triaryl-1H-imidazoles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazoles.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and the trimethylsilyl-ethoxy moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylimidazole: A simpler derivative with similar chemical properties.
1-Phenyl-2-trimethylsilylacetylene: Another compound with a trimethylsilyl group, used in different chemical reactions.
Uniqueness
2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is unique due to the presence of both the phenyl group and the trimethylsilyl-ethoxy moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
139975-85-2 |
|---|---|
Molekularformel |
C15H22N2OSi |
Molekulargewicht |
274.43 g/mol |
IUPAC-Name |
trimethyl-[2-[(2-phenylimidazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C15H22N2OSi/c1-19(2,3)12-11-18-13-17-10-9-16-15(17)14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3 |
InChI-Schlüssel |
PHFJKXFMZZQERT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=CN=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)



![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)

![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)

methanone](/img/structure/B14278765.png)

